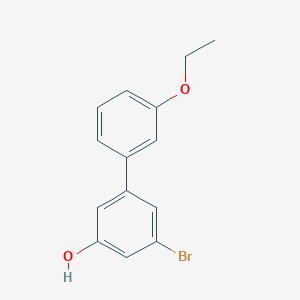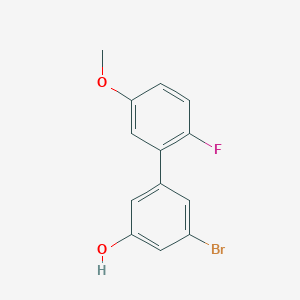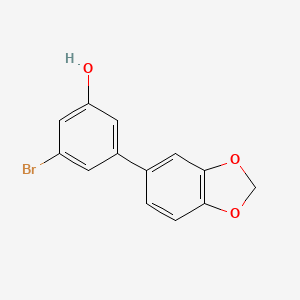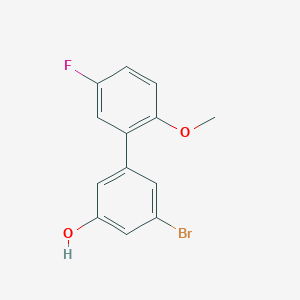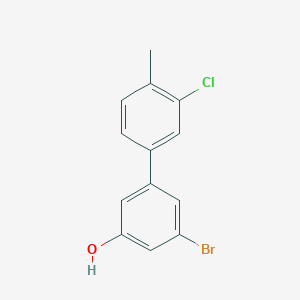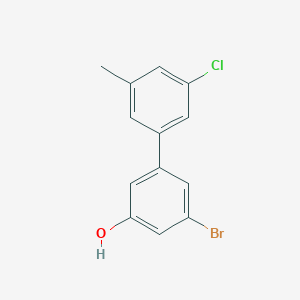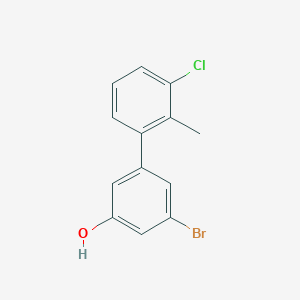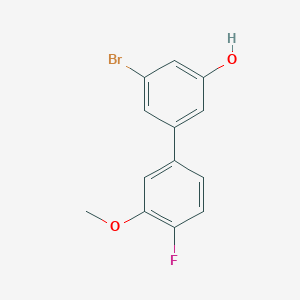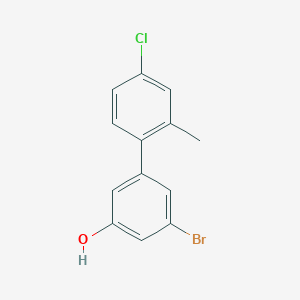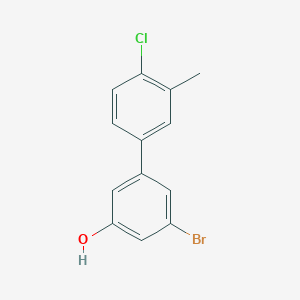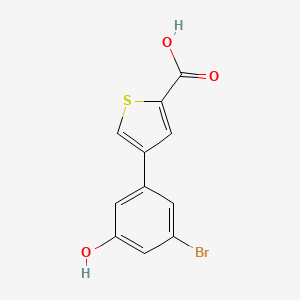
3-Bromo-5-(naphthalen-2-yl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(naphthalen-2-yl)phenol, 95% (3-BNP) is an organic compound that is widely used in the synthesis of organic compounds, as well as in medical and pharmaceutical research. It is a colorless, crystalline solid with a melting point of about 200°C and a boiling point of about 350°C. 3-BNP is a versatile compound with numerous applications in organic synthesis, medicinal chemistry, and drug discovery.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(naphthalen-2-yl)phenol, 95% is not fully understood, but it is believed to involve the formation of a bromonaphthyl radical, which is then involved in a variety of reactions. The bromonaphthyl radical is formed by the reaction of bromine with the naphthalene ring, and is then involved in a variety of reactions, including nucleophilic substitution, electrophilic addition, and radical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(naphthalen-2-yl)phenol, 95% are not well understood, and there is limited research on the compound. However, it is known that 3-Bromo-5-(naphthalen-2-yl)phenol, 95% can be metabolized to form naphthol, which can then be further metabolized to form a variety of metabolites. These metabolites can have a variety of effects on the body, including anti-inflammatory, anticonvulsant, and anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-5-(naphthalen-2-yl)phenol, 95% in laboratory experiments include its high purity (95%), its low cost, and its ease of synthesis. It is also relatively stable and can be stored for extended periods of time. However, there are some limitations to using 3-Bromo-5-(naphthalen-2-yl)phenol, 95% in laboratory experiments. It is a highly reactive compound, and must be handled carefully to avoid explosions. In addition, the product of the reaction is often contaminated with other compounds, which can lead to impure products.
Orientations Futures
There are a number of potential future applications of 3-Bromo-5-(naphthalen-2-yl)phenol, 95%. These include its use in the synthesis of new pharmaceuticals, such as antibiotics and antifungals, as well as its use in the synthesis of fluorescent probes for imaging applications. In addition, further research is needed to better understand the biochemical and physiological effects of 3-Bromo-5-(naphthalen-2-yl)phenol, 95%, as well as its potential toxicity and carcinogenicity. Finally, further research is needed to develop more efficient and cost-effective methods for the synthesis of 3-Bromo-5-(naphthalen-2-yl)phenol, 95%.
Méthodes De Synthèse
3-Bromo-5-(naphthalen-2-yl)phenol, 95% is synthesized by the reaction of naphthalene-2-carboxylic acid with bromine in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and purified by recrystallization. The yield of the reaction is usually greater than 95%.
Applications De Recherche Scientifique
3-Bromo-5-(naphthalen-2-yl)phenol, 95% has been widely used in scientific research, particularly in the synthesis of organic compounds, medicinal chemistry, and drug discovery. It is used as a starting material in the synthesis of various organic compounds, such as heterocyclic compounds, benzothiazoles, and pyridines. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anticancer agents. In addition, 3-Bromo-5-(naphthalen-2-yl)phenol, 95% has been used in the synthesis of fluorescent probes for imaging applications.
Propriétés
IUPAC Name |
3-bromo-5-naphthalen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO/c17-15-8-14(9-16(18)10-15)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCHZZQEHQKQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686421 |
Source


|
| Record name | 3-Bromo-5-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-74-7 |
Source


|
| Record name | 3-Bromo-5-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


